

Application Notes and Protocols: Synthesis of Nintedanib Utilizing Methyl Indoline-6-carboxylate

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Compound of Interest

Compound Name: *Methyl indoline-6-carboxylate*

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Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.^[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).^[2] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and migration of fibroblasts, key mediators in the pathogenesis of fibrotic diseases.^[3] A critical intermediate in the chemical synthesis of Nintedanib is methyl 2-oxoindoline-6-carboxylate, which forms the core scaffold of the final molecule.^[4] This document provides detailed application notes and experimental protocols for the synthesis of Nintedanib, with a focus on the utilization of methyl 2-oxoindoline-6-carboxylate.

Nintedanib Synthesis Overview

The synthesis of Nintedanib is a multi-step process that involves the preparation of two key intermediates, followed by their condensation and subsequent final modifications. The core of the Nintedanib molecule is constructed from methyl 2-oxoindoline-6-carboxylate. This is followed by a reaction with triethyl orthobenzoate and acetic anhydride to form an activated

intermediate. The second key component is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. The final steps involve the condensation of these two intermediates.

Experimental Protocols

The following protocols are a synthesis of procedures described in the scientific and patent literature.

Part 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)

This procedure outlines the activation of the methyl 2-oxoindoline-6-carboxylate core.

Materials:

- Methyl 2-oxoindoline-6-carboxylate
- Triethyl orthobenzoate
- Acetic anhydride
- Xylene
- Ethanol

Procedure:

- To a reaction flask, add methyl 2-oxoindoline-6-carboxylate (20 g, 104.6 mmol), triethyl orthobenzoate (46.9 g, 209.2 mmol), acetic anhydride (32.0 g, 313.8 mmol), and 200 mL of xylene.^[5]
- Heat the reaction mixture to 110°C and maintain for 4 hours.^[5]
- Cool the mixture to room temperature to allow for the precipitation of the product.^[5]
- Filter the solid precipitate and wash the filter cake with ethanol.

- Dry the solid under vacuum at 50°C for 16 hours to yield methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[5]

Part 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)

This protocol describes the preparation of the side-chain component of Nintedanib.

Materials:

- N-methyl-4-nitroaniline
- Chloroacetyl chloride
- Ethyl acetate
- N-methylpiperazine
- Ammonia solution (28%)
- Sodium hydrosulfite (insurance powder)
- Anhydrous sodium sulfate

Procedure:

- Dissolve N-methyl-4-nitroaniline (40 g) in 320 mL of ethyl acetate in a reaction flask.
- Over a period of 30 minutes at 20-25°C, add a solution of chloroacetyl chloride (31.2 g) in 80 mL of ethyl acetate.
- Heat the reaction mixture to 50-55°C and maintain for 2 hours.
- Cool the mixture to 20-25°C and wash with 40 mL of water. Separate the organic phase.
- To the organic phase, add N-methylpiperazine (65.80 g) dropwise at 20-25°C.
- Heat the mixture to 45-50°C and maintain for 4.5 hours.

- Cool to 10-15°C and add 120 mL of 28% ammonia solution and 120 mL of water.
- Add sodium hydrosulfite (140 g) in portions.
- Heat the mixture to 50-55°C and maintain for 2.5 hours.
- Cool to 20-25°C and separate the organic layer.
- Wash the organic layer with 50 mL of water and 50 mL of saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Recrystallize the residue from 80 mL of ethyl acetate.
- Filter the solid and dry at 45°C to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Part 3: Synthesis of Nintedanib

This final part of the synthesis involves the condensation of the two key intermediates.

Materials:

- Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)
- N,N-Dimethylformamide (DMF)
- Methanol
- Piperidine

Procedure:

- In a reaction flask, combine Intermediate 1 (19 g) and Intermediate 2 (17.6 g) in a mixture of DMF (15 mL) and methanol (75 mL).[\[6\]](#)

- Heat the mixture to reflux for at least 1.5 hours.[6]
- Add piperidine (9.4 g) to the reaction mixture and continue to stir for 1 hour.[6]
- Cool the reaction mixture to 5°C to induce crystallization.[6]
- Filter the solid product.
- Recrystallize the crude product from 250 mL of methanol to obtain pure Nintedanib.[6]

Data Presentation

The following tables summarize quantitative data reported in the literature for the key synthetic steps.

Table 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)

Parameter	Value	Reference
Molar Yield	80.9%	[5]
Mass Yield	154.5%	[5]
HPLC Purity	99.43%	[5]
Reaction Temperature	110°C	[5]
Reaction Time	4 hours	[5]

Table 2: Synthesis of Nintedanib from Intermediates

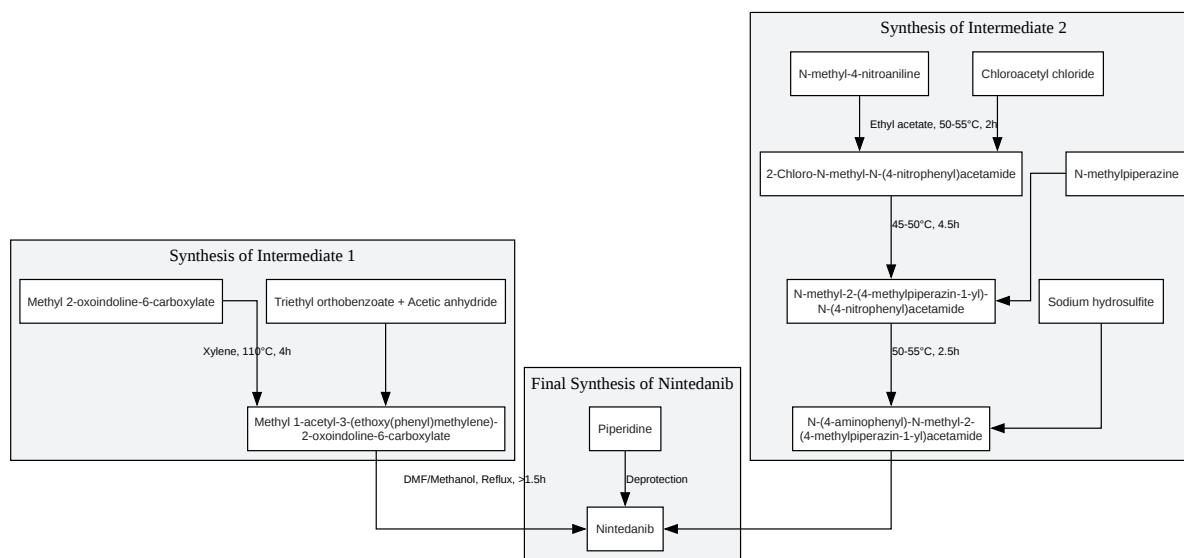
Parameter	Value	Reference
Yield	Not explicitly stated, but product obtained was 25.1g from 19g of Intermediate 1	[6]
HPLC Purity (after recrystallization)	99.58%	[6]
Reaction Temperature	Reflux	[6]
Reaction Time	>2.5 hours	[6]

Mechanism of Action and Signaling Pathways

Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFR, FGFR, and PDGFR.^[5] These receptors are critically involved in signaling pathways that promote fibroblast proliferation, migration, and differentiation, which are key events in the pathogenesis of fibrosis.^[7]

Nintedanib Synthesis Workflow

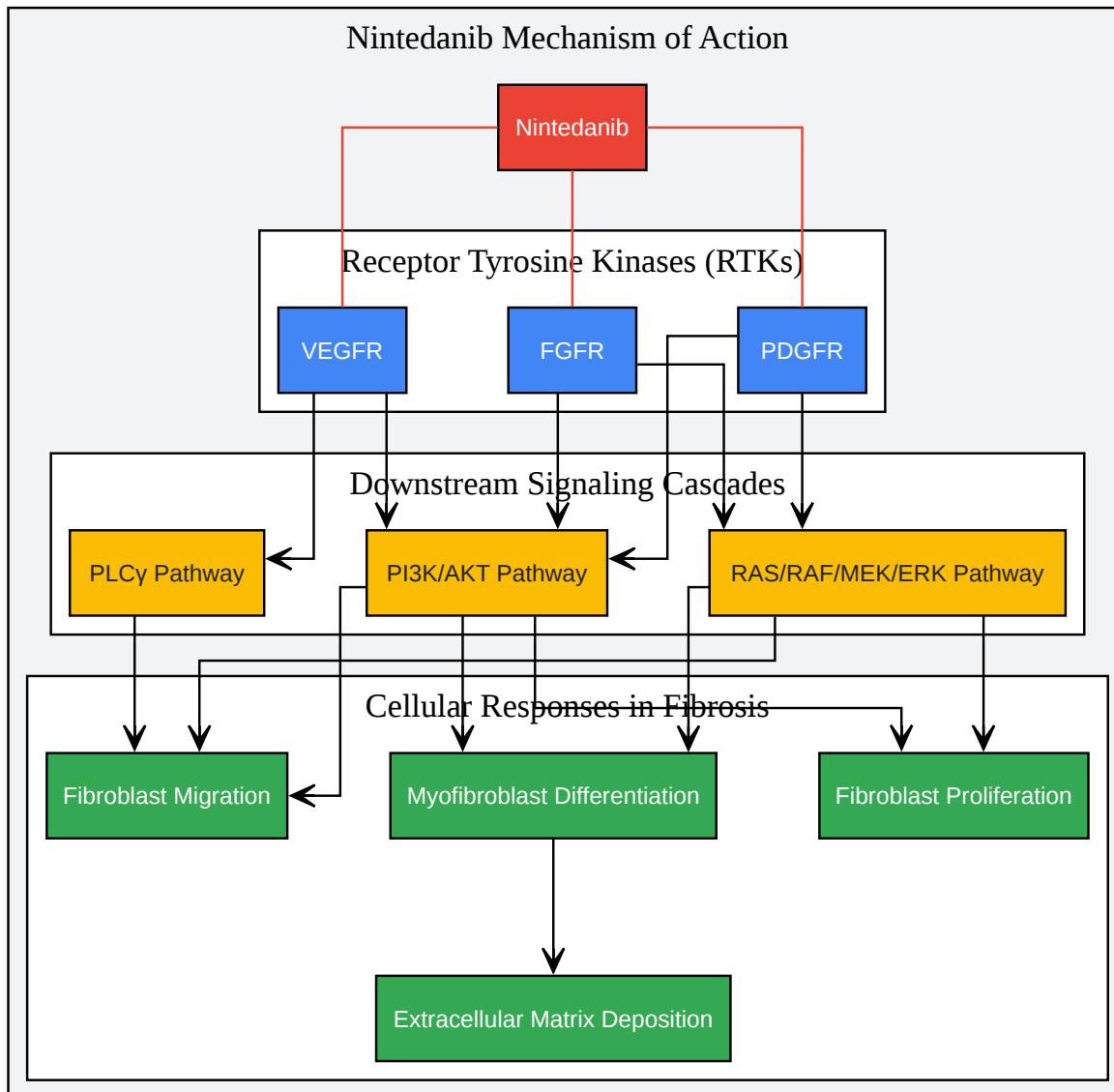
The overall synthetic scheme for Nintedanib is depicted below.

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Caption: Workflow for the synthesis of Nintedanib.

Nintedanib's Targeted Signaling Pathways

Nintedanib exerts its therapeutic effect by inhibiting the following signaling pathways:



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Caption: Nintedanib inhibits key signaling pathways in fibrosis.

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